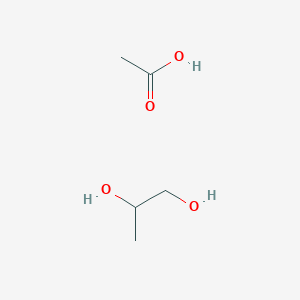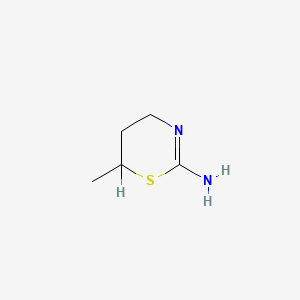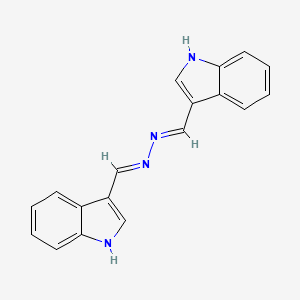
tert-Butylferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylferrocene: is an organometallic compound with the chemical formula C14H18Fe . It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a tert-butyl group. This compound is known for its stability and unique properties, making it a subject of interest in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butylferrocene can be synthesized through several methods. One common method involves the reaction of ferrocene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butylferrocene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferrocenium salts.
Reduction: It can be reduced back to ferrocene under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed
Major Products:
Oxidation: Ferrocenium salts.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used
Applications De Recherche Scientifique
tert-Butylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a catalyst in various reactions.
Biology: It serves as a model compound for studying the behavior of organometallics in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in cancer therapy.
Industry: It is used in the production of high-energy fuels and as a stabilizer in polymers .
Mécanisme D'action
The mechanism of action of tert-Butylferrocene involves its ability to undergo redox reactions. The iron center in the compound can alternate between different oxidation states, facilitating electron transfer processes. This property is exploited in catalysis and in the development of redox-active materials .
Comparaison Avec Des Composés Similaires
Ferrocene: The parent compound without the tert-butyl group.
n-Butylferrocene: A derivative with a n-butyl group instead of a tert-butyl group.
2,2-bis(ethylferrocenyl)propane: Another alkyl-substituted ferrocene derivative.
Uniqueness: tert-Butylferrocene is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Propriétés
Numéro CAS |
1316-98-9 |
|---|---|
Formule moléculaire |
C14H18Fe 10* |
Poids moléculaire |
242.14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)



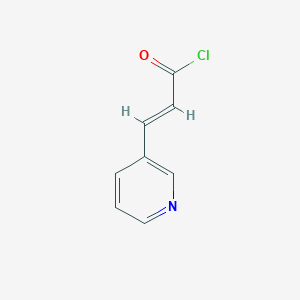
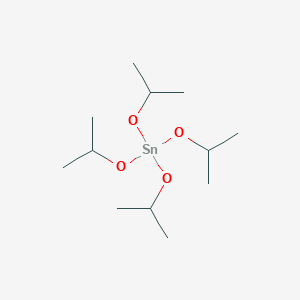
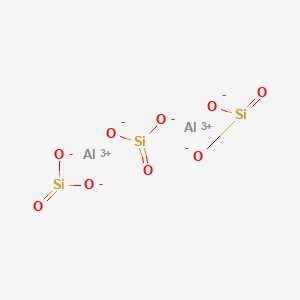
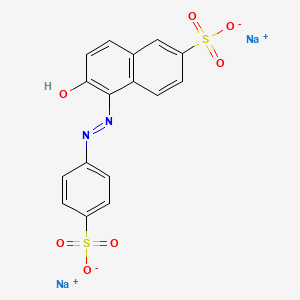
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)
